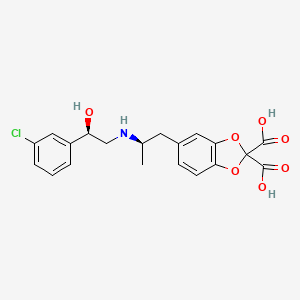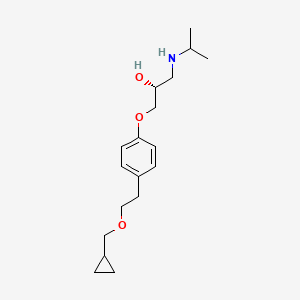
(R)-betaxolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-betaxolol is the (R)-enantiomer of betaxolol. It is an enantiomer of a (S)-betaxolol.
Wissenschaftliche Forschungsanwendungen
Vasorelaxant Effects
(R)-betaxolol demonstrates vasorelaxant effects on bovine retinal vessels. It's known to dilate precontracted retinal and posterior ciliary arteries in vitro, suggesting a potential role in conditions that affect retinal vascular health (Kulkarni & Desantis, 2001).
Neuroprotective Properties
Studies have shown that (R)-betaxolol has neuroprotective properties, particularly in the retina. It can counteract the detrimental effects caused by ischemia/reperfusion or NMDA-induced insults to the retina, potentially linked to its calcium channel blocking properties (Osborne et al., 1999).
Influence on Ionic Currents and Membrane Conductance
Betaxolol has been found to suppress ionic currents in retinal ganglion cells. This suppression of ion channels and reduction in calcium signaling may underlie its neuroprotective effects, contributing to ganglion cell survival following ischemic insult or retinal disease (Hirooka et al., 2000).
Interaction with Sodium Channels
Betaxolol interacts directly with voltage-sensitive sodium channels in rat cerebrocortical synaptosomes. This interaction might play a role in its neuroprotective action in paradigms of excitotoxicity/ischaemia and in its therapeutic effect in glaucoma (Chidlow et al., 2000).
Effects on Ocular Blood Flow and Visual Fields
Betaxolol has been shown to improve ocular hemodynamics by lowering the resistivity index of the ophthalmic artery. This effect results in an improvement in visual fields in patients with normotension glaucoma, suggesting its utility in managing this condition (Turaçli et al., 1998).
Anxiety Disorders
In addition to its ocular applications, betaxolol has shown therapeutic effects on persistent anxiety in anxiety disorders. This is notable as it is a long-acting β-adrenergic blocker that enters the central nervous system (Swartz, 1998).
Influence on Electroretinography
Betaxolol has effects on electroretinography (ERG) in the perfused cat eye, suggesting that its calcium-channel blocking mechanism could be beneficial for ocular blood flow and retinal electrical activity in response to light (Uji et al., 2004).
Protective Effects Against Ischemic Injury
Betaxolol shows protective effects against ischemic injury in the rat retina, further highlighting its potential as a neuroprotective agent for retinal cell damage induced by ischemic injury (Cheon et al., 2002).
Eigenschaften
CAS-Nummer |
91878-53-4 |
|---|---|
Produktname |
(R)-betaxolol |
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
NWIUTZDMDHAVTP-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



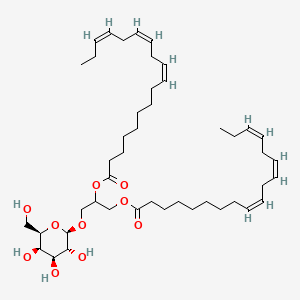
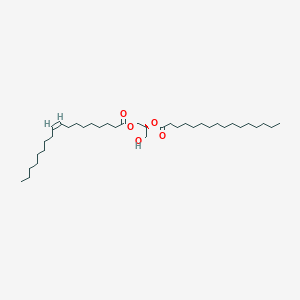
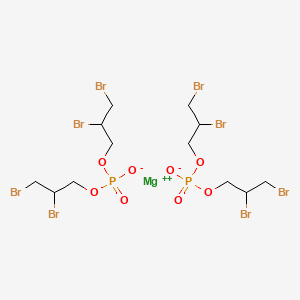
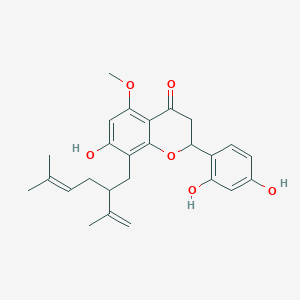
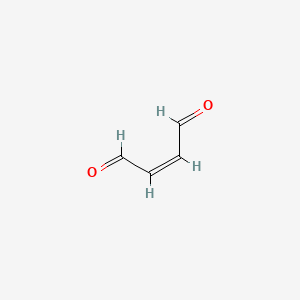
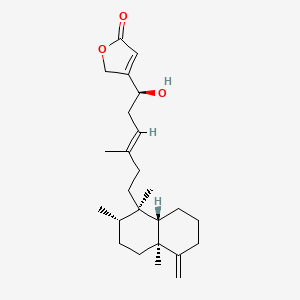
![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)
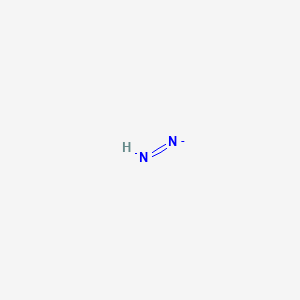
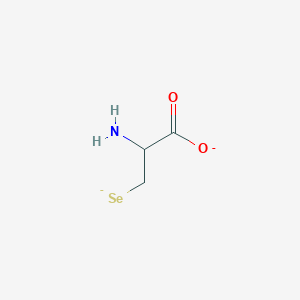
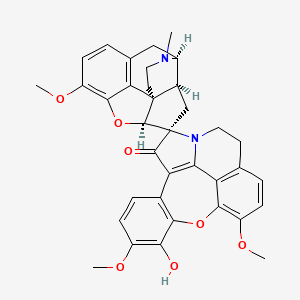
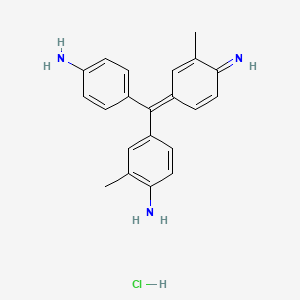
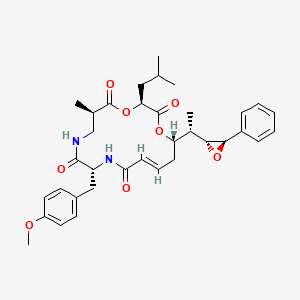
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233647.png)
